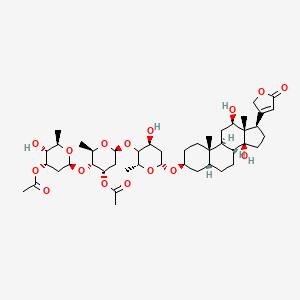

Digoxin, diacetate

Description

Structure

2D Structure

Properties

CAS No. |

31668-45-8 |

|---|---|

Molecular Formula |

C45H68O16 |

Molecular Weight |

865.0 g/mol |

IUPAC Name |

[(2R,3R,4S,6S)-6-[(2R,3R,4S,6S)-4-acetyloxy-6-[(2R,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-3-hydroxy-2-methyloxan-4-yl] acetate |

InChI |

InChI=1S/C45H68O16/c1-21-40(51)33(57-24(4)46)18-38(54-21)61-42-23(3)56-39(19-34(42)58-25(5)47)60-41-22(2)55-37(17-32(41)48)59-28-10-12-43(6)27(15-28)8-9-30-31(43)16-35(49)44(7)29(11-13-45(30,44)52)26-14-36(50)53-20-26/h14,21-23,27-35,37-42,48-49,51-52H,8-13,15-20H2,1-7H3/t21-,22-,23-,27-,28+,29-,30-,31+,32+,33+,34+,35-,37+,38+,39+,40-,41?,42-,43+,44+,45+/m1/s1 |

InChI Key |

MGZLUNICOCHCEI-MLKQVVFXSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC(=O)C)OC3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC(=O)C)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Digoxin on Na+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the treatment of heart failure and certain arrhythmias for centuries. Its therapeutic and toxic effects are primarily mediated through the specific inhibition of the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of all animal cells. This technical guide provides a comprehensive overview of the molecular mechanism of action of Digoxin on the Na+/K+-ATPase, intended for researchers, scientists, and professionals in drug development. The guide details the binding kinetics, conformational changes, downstream signaling cascades, and key experimental protocols for studying this interaction. All quantitative data are presented in structured tables for comparative analysis, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane. It actively transports three Na+ ions out of the cell in exchange for two K+ ions into the cell, a process powered by the hydrolysis of one molecule of ATP. This ion exchange is crucial for various cellular processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.

Digoxin exerts its effects by binding to a specific site on the α-subunit of the Na+/K+-ATPase, leading to the inhibition of its pumping activity[1][2]. This inhibition sets off a cascade of events that ultimately leads to an increase in intracellular calcium concentration, enhancing myocardial contractility[1][3][4]. Beyond its inotropic effects, the interaction of Digoxin with Na+/K+-ATPase also triggers various intracellular signaling pathways, implicating it in diverse cellular processes, including cell growth and cancer therapy[5][6][7].

The Na+/K+-ATPase: Structure and Function

The Na+/K+-ATPase is a heterodimeric protein composed of a catalytic α-subunit and a smaller β-subunit. The α-subunit contains the binding sites for ATP, Na+, K+, and cardiac glycosides like Digoxin[3][8]. There are four known isoforms of the α-subunit (α1, α2, α3, and α4) and three isoforms of the β-subunit (β1, β2, and β3), which are expressed in a tissue-specific manner[9]. This isoform diversity allows for differential regulation of Na+/K+-ATPase activity and varying sensitivity to cardiac glycosides in different tissues[9].

The pumping cycle of the Na+/K+-ATPase involves a series of conformational changes, primarily transitioning between two main states: the E1 state, which has a high affinity for intracellular Na+, and the E2 state, which has a high affinity for extracellular K+[10]. ATP hydrolysis and the subsequent phosphorylation and dephosphorylation of the α-subunit drive these conformational shifts.

Mechanism of Digoxin Action on Na+/K+-ATPase

Binding of Digoxin to the Na+/K+-ATPase

Digoxin binds to a specific site on the extracellular side of the α-subunit of the Na+/K+-ATPase[3]. This binding is highly specific and occurs with high affinity, particularly when the enzyme is in its phosphorylated E2-P conformation[11]. The binding site is a well-conserved pocket formed by several transmembrane helices of the α-subunit[12]. The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions between the Digoxin molecule and amino acid residues within the binding pocket[11].

Conformational Arrest of the Na+/K+-ATPase

Upon binding, Digoxin locks the Na+/K+-ATPase in the E2-P conformation, preventing its transition back to the E1 state[11]. This conformational arrest effectively inhibits the enzyme's ability to bind and transport K+ ions into the cell, thereby halting the pumping cycle.

Downstream Cellular Effects

The inhibition of the Na+/K+-ATPase by Digoxin leads to a gradual increase in the intracellular concentration of Na+ ions[1][4]. This rise in intracellular Na+ alters the electrochemical gradient for the sodium-calcium exchanger (NCX), a plasma membrane protein that normally extrudes Ca2+ from the cell in exchange for Na+ influx. The reduced Na+ gradient diminishes the driving force for Ca2+ efflux, leading to an accumulation of intracellular Ca2+[1][4]. In cardiac myocytes, this elevated intracellular Ca2+ concentration enhances the contractility of the heart muscle, which is the basis for Digoxin's therapeutic effect in heart failure[1][4].

Quantitative Data

The interaction of Digoxin with Na+/K+-ATPase has been quantified in numerous studies. The following tables summarize key quantitative data, including IC50 values and dissociation constants (Kd).

Table 1: IC50 Values for Digoxin Inhibition of Na+/K+-ATPase

| Enzyme Source | Isoform(s) | IC50 | Reference |

| Rat brain microsomes | α1 | 1.3 x 10⁻⁴ M | [8] |

| Rat brain microsomes | α2 | 2.5 x 10⁻⁸ M | [8] |

| A549 cells | Not specified | 40 nM | [6] |

| MDA-MB-231 cells | Not specified | ~164 nM | [6] |

| Vero cells (anti-MERS-CoV activity) | Not specified | 0.17 µM | [13] |

Table 2: Dissociation Constants (Kd) for Digoxin Binding to Na+/K+-ATPase

| Enzyme Source | Isoform(s) | Kd | Reference |

| Human Na+,K+-ATPase | α1 (in presence of K+) | Higher affinity for α2 & α3 | [14] |

| Human Na+,K+-ATPase | α2 (in presence of K+) | Lower affinity than α1 | [14] |

| Human Na+,K+-ATPase | α3 (in presence of K+) | Lower affinity than α1 | [14] |

| Pig kidney Na+,K+-ATPase | Not specified | 2.8 ± 2 nM | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between Digoxin and Na+/K+-ATPase.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Protocol:

-

Preparation of Enzyme Source:

-

Isolate membranes rich in Na+/K+-ATPase (e.g., from pig kidney, brain microsomes, or cultured cells) through differential centrifugation.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing:

-

100 mM NaCl

-

20 mM KCl

-

3 mM MgCl₂

-

50 mM Tris-HCl (pH 7.4)

-

3 mM ATP

-

-

-

Inhibition Assay:

-

Pre-incubate the membrane preparation with varying concentrations of Digoxin (or Digoxin diacetate) for a specified time (e.g., 10-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Measurement of Pi Release:

-

Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS) and ascorbic acid.

-

Add a solution of ammonium molybdate to form a colored phosphomolybdate complex.

-

Measure the absorbance of the complex at a specific wavelength (e.g., 820 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the specific activity of the Na+/K+-ATPase (µmol Pi/mg protein/hour).

-

Plot the percentage of inhibition against the logarithm of the Digoxin concentration to determine the IC50 value.

-

[³H]-Ouabain Binding Assay (Radioligand Binding)

This assay is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) for cardiac glycosides on the Na+/K+-ATPase. Ouabain, another cardiac glycoside, is often used in its radiolabeled form ([³H]-ouabain) for these studies.

Protocol:

-

Membrane Preparation:

-

Prepare membranes containing Na+/K+-ATPase as described in the activity assay protocol.

-

-

Binding Buffer:

-

Prepare a binding buffer containing:

-

50 mM Tris-HCl (pH 7.4)

-

5 mM MgCl₂

-

1 mM EDTA

-

-

-

Competition Binding Assay:

-

In a 96-well plate, add the membrane preparation to each well.

-

Add a fixed concentration of [³H]-ouabain.

-

Add increasing concentrations of unlabeled Digoxin (the competitor).

-

Incubate the plate at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound [³H]-ouabain from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

-

Quantification of Radioactivity:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound [³H]-ouabain against the logarithm of the Digoxin concentration.

-

Analyze the data using non-linear regression to determine the Ki (and subsequently Kd) of Digoxin.

-

Signaling Pathways and Visualizations

The inhibition of Na+/K+-ATPase by Digoxin not only affects ion homeostasis but also triggers intracellular signaling cascades that are independent of the changes in ion concentrations.

The Na+/K+-ATPase as a Signal Transducer

Upon Digoxin binding, the Na+/K+-ATPase can act as a scaffold to assemble a signaling complex, often referred to as the "signalosome." This complex can include the non-receptor tyrosine kinase Src, which, upon activation, can initiate downstream signaling pathways.

Key Signaling Pathways

-

Ras/Raf/MEK/MAPK Pathway: Activation of Src can lead to the transactivation of the epidermal growth factor receptor (EGFR), which in turn activates the Ras/Raf/MEK/MAPK signaling cascade. This pathway is involved in cell proliferation, differentiation, and survival[6].

-

PI3K/Akt Pathway: The Na+/K+-ATPase signalosome can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and growth.

-

Reactive Oxygen Species (ROS) Production: Inhibition of Na+/K+-ATPase can lead to the generation of reactive oxygen species, which can act as second messengers to modulate various signaling pathways.

-

Calcium Signaling: As previously discussed, the primary consequence of Na+/K+-ATPase inhibition is an increase in intracellular calcium, which is a ubiquitous second messenger that regulates a multitude of cellular processes.

Graphviz Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanisms and pathways discussed.

Caption: Core mechanism of Digoxin's inotropic effect.

Caption: Downstream signaling pathways activated by Digoxin.

Caption: Workflow for key experimental assays.

Conclusion

The mechanism of action of Digoxin on the Na+/K+-ATPase is a multifaceted process involving direct enzyme inhibition, subsequent alterations in ion homeostasis, and the activation of complex intracellular signaling networks. A thorough understanding of these molecular interactions is paramount for the rational design of novel therapeutics that target the Na+/K+-ATPase and for optimizing the clinical use of existing cardiac glycosides. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this critical drug-target interaction. Future research may focus on elucidating the isoform-specific effects of Digoxin and its derivatives to develop more targeted and safer therapeutic agents.

References

- 1. droracle.ai [droracle.ai]

- 2. Ligand binding sites of the ouabain-complexed (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Na+/Ca2+ exchange and Na+/K+-ATPase in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Stability and ligand sensitivity of (3H)ouabain binding to (Na+ + K+)ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Acetylated Digoxin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of acetylated derivatives of Digoxin, a cardiac glycoside used in the management of various heart conditions. While the primary focus is on the mono-acetylated isomers, α-acetyldigoxin and β-acetyldigoxin, this document also addresses the potential for the synthesis of Digoxin diacetate. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Introduction to Digoxin and its Acetylated Derivatives

Digoxin is a cardiac glycoside extracted from the foxglove plant, Digitalis lanata. Its therapeutic effects are primarily attributed to its ability to inhibit the Na+/K+-ATPase pump in myocardial cells, leading to an increase in intracellular calcium and enhanced cardiac contractility. Acetylation of the sugar moieties of Digoxin can modify its pharmacokinetic and pharmacodynamic properties. The most well-documented acetylated derivatives are α-acetyldigoxin and β-acetyldigoxin, which are mono-acetylated on the terminal digitoxose sugar. The formation of a diacetylated derivative, Digoxin diacetate, is also possible under certain reaction conditions, though it is less commonly studied.

Synthesis of Acetylated Digoxin Derivatives

The synthesis of acetylated digoxin derivatives typically involves the reaction of digoxin with an acetylating agent. The degree and position of acetylation can be controlled by the reaction conditions.

Synthesis of β-Acetyldigoxin

β-Acetyldigoxin can be synthesized by the acetylation of digoxin using acetic anhydride in the presence of a mild base, such as anhydrous sodium acetate. The reaction is typically carried out in a suitable solvent system.

Experimental Protocol:

-

Dissolution: Dissolve Digoxin in a mixture of pyridine and chloroform.

-

Acetylation: Add acetic anhydride to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like chloroform.

-

Purification: The crude product is purified by recrystallization from a solvent mixture such as chloroform and toluene to yield β-acetyldigoxin.

During this process, di- and polyacetylated derivatives of digoxin may form as byproducts. These can be separated during the purification step and can be deacetylated back to digoxin for recycling.

Synthesis of α-Acetyldigoxin

Detailed experimental protocols for the direct synthesis of α-acetyldigoxin from digoxin are not as readily available in the public domain. It is often obtained through the purification of mixtures of acetylated cardiac glycosides extracted from Digitalis lanata or through isomerization of β-acetyldigoxin under specific conditions.

Proposed Synthesis and Isomerization:

A potential route for obtaining α-acetyldigoxin involves the initial synthesis of β-acetyldigoxin followed by an isomerization step. This isomerization can sometimes be achieved by altering the pH of the solution.

Proposed Synthesis of Digoxin Diacetate

While not a commonly isolated product, the formation of Digoxin diacetate is plausible, particularly with the use of a stronger acetylating agent or more forcing reaction conditions (e.g., higher temperature, longer reaction time, or use of a catalyst like 4-dimethylaminopyridine (DMAP) alongside acetic anhydride).

Hypothetical Experimental Protocol:

-

Dissolution: Dissolve Digoxin in a larger excess of pyridine.

-

Acetylation: Add an excess of acetic anhydride and a catalytic amount of DMAP.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and monitor by TLC for the disappearance of mono-acetylated intermediates and the appearance of a more non-polar spot corresponding to the diacetate.

-

Work-up and Purification: Follow a similar work-up procedure as for β-acetyldigoxin. Purification would likely require column chromatography on silica gel to separate the diacetate from mono-acetylated products and any remaining starting material.

Chemical Characterization

Thorough chemical characterization is essential to confirm the identity and purity of the synthesized acetylated digoxin derivatives.

Physical and Chemical Properties

| Property | Digoxin | α-Acetyldigoxin | β-Acetyldigoxin | Digoxin Diacetate (Predicted) |

| Molecular Formula | C41H64O14 | C43H66O15 | C43H66O15 | C45H68O16 |

| Molecular Weight | 780.94 g/mol | 822.99 g/mol | 822.99 g/mol | 865.04 g/mol |

| Appearance | White crystalline powder | White solid | White solid | White solid |

| Solubility | Practically insoluble in water | Sparingly soluble in methylene chloride, slightly soluble in ethanol | Sparingly soluble in methylene chloride, slightly soluble in ethanol | Likely to have increased solubility in organic solvents compared to mono-acetylated derivatives. |

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of acetylated digoxin derivatives, confirming the position and number of acetyl groups.

¹³C NMR Chemical Shifts (ppm) in CDCl₃ (Predicted for key carbons)

| Carbon Atom | Digoxin | α-Acetyldigoxin | β-Acetyldigoxin |

| C-3' | ~72.8 | ~72.5 | ~72.5 |

| C-4' | ~73.5 | ~73.2 | ~73.2 |

| C-3'' | ~72.8 | ~72.5 | ~72.5 |

| C-4'' | ~73.5 | ~73.2 | ~73.2 |

| C-3''' | ~72.8 | ~75.0 | ~72.8 |

| C-4''' | ~73.5 | ~73.5 | ~75.0 |

| Acetyl CO | - | ~170.5 | ~170.5 |

| Acetyl CH₃ | - | ~21.0 | ~21.0 |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

Mass Spectrometry Data

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Digoxin | ESI+ | 781.4 | 651.4 (loss of one digitoxose), 521.3 (loss of two digitoxoses), 391.3 (digoxigenin) |

| β-Acetyldigoxin | ESI+ | 823.4 | 651.4 (loss of the terminal β-acetyldigitoxose moiety), 391.3 (digoxigenin)[1] |

Note: The fragmentation of β-acetyldigoxin involves the characteristic loss of the acetylated sugar residue.[1] The mass spectrum of Digoxin diacetate would be expected to show a molecular ion peak at m/z 865.4 [M+H]⁺ and sequential losses of the two acetylated sugar moieties.

Experimental and Logical Workflows

The following diagrams illustrate the synthesis and characterization workflows.

Caption: General workflow for the synthesis and purification of acetylated digoxin derivatives.

Caption: Workflow for the chemical characterization of synthesized acetylated digoxin derivatives.

Signaling Pathway of Digoxin

The primary mechanism of action of digoxin and its acetylated derivatives involves the inhibition of the Na+/K+-ATPase pump.

Caption: Simplified signaling pathway of Digoxin and its acetylated derivatives.

Conclusion

This technical guide outlines the synthesis and chemical characterization of acetylated digoxin derivatives. While β-acetyldigoxin is the more readily synthesized and characterized mono-acetylated product, the formation of α-acetyldigoxin and Digoxin diacetate is also discussed. The provided experimental outlines and characterization data serve as a valuable resource for researchers in the field of drug development and medicinal chemistry, facilitating further investigation into the therapeutic potential of these modified cardiac glycosides. Further research is warranted to fully elucidate the synthesis and biological activity of Digoxin diacetate.

References

An In-depth Technical Guide to the Pharmacological Properties of Digoxin and its Acetylated Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the pharmacological properties of Digoxin and its acetylated derivative, Acetyldigoxin. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacokinetics, pharmacodynamics, and toxicological profiles. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and provides visual representations of critical biological pathways and experimental workflows.

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the treatment of heart failure and atrial fibrillation for decades. Its therapeutic effects are primarily attributed to its ability to inhibit the sodium-potassium ATPase (Na+/K+-ATPase) pump in myocardial cells. Acetyldigoxin, a derivative of Digoxin, has been developed to potentially offer improved pharmacokinetic properties. This guide will delve into a detailed comparison of these two compounds.

Pharmacodynamics: Mechanism of Action

Both Digoxin and Acetyldigoxin share the same fundamental mechanism of action, which is the inhibition of the Na+/K+-ATPase pump in the cell membranes of heart muscle cells (cardiomyocytes)[1][2]. This inhibition leads to a cascade of events that ultimately enhances cardiac contractility and modulates neurohormonal activity.

Signaling Pathway of Digoxin and Acetyldigoxin

The primary signaling pathway for both compounds involves the following steps:

-

Inhibition of Na+/K+-ATPase: Digoxin and Acetyldigoxin bind to the alpha subunit of the Na+/K+-ATPase pump, inhibiting its function.

-

Increase in Intracellular Sodium: The inhibition of the pump leads to an accumulation of intracellular sodium ions (Na+).

-

Alteration of Sodium-Calcium Exchanger Activity: The increased intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger. This reduces the expulsion of intracellular calcium ions (Ca2+) from the cell.

-

Increase in Intracellular Calcium: The net result is an increase in the intracellular Ca2+ concentration.

-

Enhanced Myocardial Contractility: The elevated intracellular Ca2+ levels lead to increased calcium uptake into the sarcoplasmic reticulum. This results in a greater release of calcium during each action potential, leading to a more forceful contraction of the heart muscle (positive inotropic effect).

-

Neurohormonal Effects: Beyond the direct effects on cardiomyocytes, these cardiac glycosides also exert parasympathomimetic actions, which contribute to a decrease in heart rate (negative chronotropic effect) and a slowing of conduction through the atrioventricular (AV) node[1][2].

References

An In-depth Technical Guide to Cellular Uptake and Distribution Studies of Digoxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and distribution of Digoxin, a cardiac glycoside widely used in the treatment of heart failure and atrial fibrillation. Understanding the cellular transport mechanisms of Digoxin is critical for optimizing its therapeutic efficacy and minimizing its narrow therapeutic index-related toxicity. This document details the experimental protocols to study Digoxin's cellular transport and summarizes key quantitative data. Furthermore, it elucidates the signaling pathways modulated by Digoxin's interaction with its primary target, the Na+/K+-ATPase.

Cellular Uptake and Distribution of Digoxin: An Overview

Digoxin exerts its therapeutic effect by inhibiting the Na+/K+-ATPase pump on the cell membrane of cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger, resulting in enhanced cardiac contractility.[1][2][3][4] The cellular uptake and distribution of Digoxin are complex processes involving both passive diffusion and carrier-mediated transport. The primary efflux transporter involved in limiting Digoxin's intestinal absorption and facilitating its renal and biliary excretion is P-glycoprotein (P-gp, ABCB1).[5][6][7] Several studies have also suggested the involvement of yet-to-be-fully-identified uptake transporters in the liver and other tissues.[8][9]

Quantitative Data on Digoxin Cellular Uptake and Permeability

The following tables summarize quantitative data from various in vitro studies on Digoxin's cellular uptake, transport kinetics, and permeability.

Table 1: In Vitro Uptake and Kinetic Parameters of Digoxin in Human Hepatocytes

| Cell Type | Parameter | Value | Reference |

| Sandwich-cultured human hepatocytes | Apparent Km | 2.39 µM | [9] |

| Vmax | 4.49 pmol/(min·mg protein) | [9] | |

| Passive diffusion clearance | 1.25 µl/(min·mg protein) | [9] |

Table 2: Myocardial Uptake of Digoxin

| Species | Perfusion Time | Myocardial Uptake (nmoles/g wet weight) | Reference |

| Rat | 5 to 60 min | 66 to 98 | [10] |

Table 3: Apparent Permeability (Papp) of Digoxin in Caco-2 Cell Monolayers

| Direction | Concentration | Papp (x 10-6 cm/s) | Reference |

| Apical to Basolateral (A→B) | Not Specified | 1.15 - 8.03 | [11] |

| Basolateral to Apical (B→A) | Not Specified | Significantly higher than A→B | [3][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and distribution of Digoxin.

This protocol is designed to quantify the uptake of Digoxin into cultured cells.

Materials:

-

Cultured cells (e.g., hepatocytes, Caco-2, or other cell lines of interest) seeded in 24-well plates

-

Radiolabeled Digoxin (e.g., [3H]Digoxin)

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Ice-cold wash buffer (e.g., Phosphate-Buffered Saline - PBS)

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

Scintillation cocktail

-

Scintillation counter

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Cell Culture: Seed cells in 24-well plates at an appropriate density and allow them to reach confluency.

-

Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer (37°C). Add 500 µL of uptake buffer to each well and pre-incubate for 15-30 minutes at 37°C.

-

Initiation of Uptake: Remove the pre-incubation buffer and add 200 µL of uptake buffer containing a known concentration of [3H]Digoxin to each well. For time-course experiments, incubate for various time points (e.g., 1, 5, 15, 30, 60 minutes) at 37°C. To determine the contribution of passive diffusion, a parallel set of experiments can be conducted at 4°C.

-

Termination of Uptake: To stop the uptake, rapidly aspirate the [3H]Digoxin solution and wash the cells three times with 1 mL of ice-cold wash buffer.

-

Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.

-

Quantification: Transfer an aliquot of the cell lysate (e.g., 400 µL) to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Use the remaining cell lysate to determine the total protein content in each well using a standard protein assay.

-

Data Analysis: Express the uptake of [3H]Digoxin as pmol or nmol per mg of total cellular protein.

This assay is widely used to predict intestinal drug absorption and to study the role of transporters like P-gp.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 12-well format)

-

Culture medium (e.g., DMEM with supplements)

-

Transport buffer (e.g., HBSS)

-

Digoxin solution of known concentration

-

Analytical method for Digoxin quantification (e.g., LC-MS/MS)

-

TEER (Transepithelial Electrical Resistance) meter

Procedure:

-

Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell® inserts. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Measure the TEER of the Caco-2 cell monolayers. Monolayers with TEER values above a certain threshold (e.g., >250 Ω·cm²) are considered suitable for transport studies.

-

Transport Experiment (Apical to Basolateral - A→B):

-

Wash the apical and basolateral compartments with pre-warmed transport buffer.

-

Add the Digoxin solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

-

-

Transport Experiment (Basolateral to Apical - B→A):

-

Perform the experiment as described above, but add the Digoxin solution to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber. This direction is used to assess active efflux.

-

-

Sample Analysis: Quantify the concentration of Digoxin in the collected samples using a validated analytical method like LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. The efflux ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B). An ER greater than 2 suggests the involvement of active efflux.

This protocol outlines a method for the sensitive and specific quantification of Digoxin in cell lysates.

Materials:

-

Cell lysate samples from uptake experiments

-

Internal standard (IS) solution (e.g., Digoxin-d3)

-

Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known volume of cell lysate, add a known amount of the internal standard.

-

Add the protein precipitation solvent (typically 3 volumes of solvent to 1 volume of lysate).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

-

Chromatographic Separation: Use a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate Digoxin from other cellular components.[4][12][13]

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor for specific precursor-to-product ion transitions for Digoxin and its internal standard in Multiple Reaction Monitoring (MRM) mode.[4][12][14]

-

-

Data Analysis:

-

Construct a calibration curve using standards of known Digoxin concentrations.

-

Determine the concentration of Digoxin in the cell lysate samples by comparing the peak area ratio of Digoxin to the internal standard against the calibration curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key processes in the study of Digoxin's cellular effects.

Caption: Signaling cascade initiated by Digoxin's inhibition of Na+/K+-ATPase.

Caption: Workflow for a radiolabeled Digoxin cellular uptake experiment.

Caption: Workflow for assessing Digoxin permeability using Caco-2 cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Transport and epithelial secretion of the cardiac glycoside, digoxin, by human intestinal epithelial (Caco-2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. simm.cas.cn [simm.cas.cn]

- 5. Transport Inhibition of Digoxin Using Several Common P-gp Expressing Cell Lines Is Not Necessarily Reporting Only on Inhibitor Binding to P-gp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic characterization of transcellular transport and drug interaction of digoxin in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transport of digoxin by human P-glycoprotein expressed in a porcine kidney epithelial cell line (LLC-PK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular mechanisms of digoxin transport and toxic interactions in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of digoxin uptake in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transport Inhibition of Digoxin Using Several Common P-gp Expressing Cell Lines Is Not Necessarily Reporting Only on Inhibitor Binding to P-gp | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Sensitive and specific LC-MS assay for quantification of digoxin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Digoxin and its derivatives

An In-Depth Technical Guide on the Discovery and History of Digoxin and Its Derivatives

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis spp.), represents one of the oldest and most storied compounds in cardiovascular medicine.[1][2] Its journey from a traditional herbal remedy for "dropsy" to a purified, potent drug for heart failure and atrial fibrillation is a testament to centuries of botanical observation, chemical isolation, and clinical investigation.[2][3] This technical guide provides a comprehensive overview of the discovery, history, and scientific development of digoxin and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key pathways and workflows.

Chapter 1: The Dawn of Digitalis: William Withering and the Foxglove

The medicinal use of the foxglove plant (Digitalis purpurea) predates modern science, with anecdotal use in folk medicine for various ailments.[4][5][6][7] However, the systematic investigation that brought it into the medical lexicon is credited to the English physician and botanist William Withering.[3][8][9]

In 1775, Withering was introduced to a family recipe for dropsy (edema), a condition characterized by severe fluid retention, often a symptom of what is now known as congestive heart failure.[2][10][11] Recognizing the therapeutic potential after the remedy proved successful where conventional medicine had failed, Withering identified the foxglove as the active ingredient among the more than 20 herbs in the concoction.[11]

Over the next decade, he meticulously documented his clinical experiences, systematically refining the dosage and preparation of the foxglove leaf.[3] In 1785, he published his seminal work, "An Account of the Foxglove and Some of its Medical Uses: With Practical Remarks on Dropsy and Other Diseases".[3][9] This publication was groundbreaking for its time, detailing 156 of his own cases and carefully describing not only the therapeutic benefits but also the signs of toxicity, establishing a foundation for the clinical use of digitalis that would endure for centuries.[9]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bjcardio.co.uk [bjcardio.co.uk]

- 4. easonpharmacy.co.uk [easonpharmacy.co.uk]

- 5. Herbs in History: Foxglove [ahpa.org]

- 6. harvesting-history.com [harvesting-history.com]

- 7. The Foxglove’s Secret Life: Ecology, Myth, and Medicine | by Richard Villar | Medium [richardvillar.medium.com]

- 8. drugtopics.com [drugtopics.com]

- 9. britannica.com [britannica.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Chemical & Engineering News: Top Pharmaceuticals: Digoxin [pubsapp.acs.org]

Navigating the Uncharted Territory: A Technical Guide to the Estimated Solubility and Stability of Digoxin Diacetate in DMSO

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Digoxin diacetate, an acetylated derivative of the cardiac glycoside digoxin, is of interest for its potential therapeutic applications. For researchers in drug discovery and development, understanding its solubility and stability in a common laboratory solvent like DMSO is paramount for accurate and reproducible experimental results. This guide provides extrapolated information from its parent compound, digoxin, outlines best practices for handling, and details the necessary experimental protocols to ascertain the precise characteristics of digoxin diacetate in DMSO solutions.

Understanding Digoxin Diacetate: An Overview

Digoxin exerts its therapeutic effects by inhibiting the Na+/K+-ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, resulting in enhanced cardiac contractility. It is presumed that digoxin diacetate, as a prodrug or analog, would likely undergo hydrolysis to digoxin to exert a similar mechanism of action. The addition of two acetate groups increases the lipophilicity of the molecule, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its solubility in organic solvents.

Solubility in DMSO: An Educated Estimation

While specific data for digoxin diacetate is unavailable, the solubility of its parent compound, digoxin, in DMSO has been reported. This information serves as a valuable starting point for experimental design.

Table 1: Reported Solubility of Digoxin in DMSO

| Compound | Solvent | Reported Solubility | Source Citation |

| Digoxin | DMSO | Approximately 30 mg/mL | [1] |

| Digoxin | DMSO | ≥33.25 mg/mL | [2] |

| Digoxin | DMSO | 85 mg/mL (108.84 mM) | [3] |

Note: The variability in reported solubility may be due to differences in experimental conditions, such as temperature and the purity of the compound and solvent.

The increased lipophilicity of digoxin diacetate due to the two acetate groups would theoretically suggest a higher solubility in organic solvents like DMSO compared to the more polar parent compound, digoxin. However, this must be confirmed experimentally.

Stability in DMSO: Considerations and Best Practices

The stability of a compound in a solvent is critical for ensuring the integrity of experimental results. For digoxin diacetate, the primary stability concern in DMSO would be the potential for hydrolysis of the acetate esters, reverting the compound back to digoxin. The presence of water in DMSO is a key factor that can facilitate this hydrolysis.

General guidelines for storing chemical compounds in DMSO recommend the following:

-

Storage Temperature : Store stock solutions at -20°C or -80°C to minimize degradation.[4]

-

Aliquoting : Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[4]

-

Inert Atmosphere : For long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can displace oxygen and moisture.

-

Monitoring : For solutions stored for extended periods (e.g., over one month at -20°C), it is advisable to re-examine their efficacy or purity.[4]

Table 2: General Stability Guidelines for Compounds in DMSO

| Storage Condition | Recommended Duration | Source Citation |

| -80°C | Up to 6 months | [4] |

| -20°C | Up to 1 month | [4] |

Experimental Protocols

To definitively determine the solubility and stability of digoxin diacetate in DMSO, the following experimental protocols are recommended.

Protocol for Determining Solubility

The shake-flask method is a standard and reliable technique for determining the solubility of a compound.

Methodology:

-

Preparation : Add an excess amount of digoxin diacetate powder to a known volume of high-purity, anhydrous DMSO in a sealed, inert vial (e.g., glass).

-

Equilibration : Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation : Centrifuge the suspension to pellet the undissolved solid.

-

Sampling : Carefully withdraw a known volume of the supernatant.

-

Dilution : Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification : Analyze the concentration of digoxin diacetate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation : Calculate the original concentration in the supernatant, which represents the solubility.

Protocol for Assessing Stability

A stability study involves monitoring the concentration of the compound in solution over time under specific storage conditions.

Methodology:

-

Stock Solution Preparation : Prepare a stock solution of digoxin diacetate in anhydrous DMSO at a known concentration (e.g., 10 mM).

-

Aliquoting and Storage : Dispense the stock solution into multiple small, sealed vials. Store these aliquots under various conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C). Protect from light where necessary.

-

Time-Point Analysis : At designated time points (e.g., 0, 24 hours, 7 days, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

-

Sample Preparation : Thaw the sample (if frozen) and prepare it for analysis. This may involve dilution.

-

Analytical Method : Use a stability-indicating analytical method, such as HPLC-UV, that can separate the parent compound (digoxin diacetate) from potential degradants (e.g., mono-acetylated digoxin, digoxin).

-

Data Analysis : Quantify the peak area of digoxin diacetate at each time point and compare it to the initial (time 0) peak area to determine the percentage of the compound remaining.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the presumed signaling pathway of digoxin diacetate.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

Caption: Presumed Signaling Pathway of Digoxin Diacetate.

Conclusion

While direct experimental data on the solubility and stability of digoxin diacetate in DMSO is currently lacking, this guide provides a robust framework for researchers to navigate this gap. By leveraging the knowledge of the parent compound, digoxin, and adhering to established experimental protocols, scientists can confidently determine these crucial parameters. The provided methodologies and best practices will ensure the generation of reliable and reproducible data, which is essential for the advancement of research and development involving digoxin diacetate.

References

Investigating the Binding Kinetics of Digoxin Diacetate to the Sodium Pump: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of Digoxin diacetate to the Na+/K+-ATPase, commonly known as the sodium pump. This document details the mechanism of action, summarizes key quantitative binding data, presents detailed experimental protocols for characterization, and visualizes the intricate signaling pathways initiated by this interaction.

Introduction: The Sodium Pump and Cardiac Glycosides

The Na+/K+-ATPase is a vital transmembrane protein found in most animal cells. It actively transports sodium and potassium ions against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes. Cardiac glycosides, a class of naturally derived compounds, are potent inhibitors of the sodium pump. Digoxin, extracted from the foxglove plant (Digitalis lanata), is a well-known cardiac glycoside used in the treatment of heart failure and certain arrhythmias.[1][2] Its derivatives, such as Digoxin diacetate, are of significant interest for their potential therapeutic applications and modified pharmacokinetic profiles.

The primary mechanism of action of Digoxin and its derivatives is the inhibition of the Na+/K+-ATPase.[1] This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and enhanced cardiac contractility.[1][3] Beyond its ion transport-related effects, the binding of cardiac glycosides to the sodium pump can also trigger various intracellular signaling cascades, influencing cell growth, proliferation, and apoptosis.[4][5]

Quantitative Binding Data

| Compound | Na+/K+-ATPase Isoform | K_i (nM) | Measurement Condition | Reference |

| Digoxin | α1β1 | 3.44 ± 0.34 | K+ present | [6] |

| Digoxin | α2β1 | 1.00 ± 0.09 | K+ present | [6] |

| β-acetyldigoxin | α1β1 | 4.3 ± 0.5 | K+ present | [7] |

| β-acetyldigoxin | α2β1 | 2.1 ± 0.3 | K+ present | [7] |

| β-acetyldigoxin | α3β1 | 7.9 ± 1.1 | K+ present | [7] |

Note: Digoxin diacetate is a more acetylated form of β-acetyldigoxin. O-acetylation has been shown to reduce the cytotoxicity of digoxin, which may correlate with altered binding affinity.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the binding kinetics and functional effects of compounds like Digoxin diacetate on the Na+/K+-ATPase.

[³H]-Ouabain Competition Binding Assay

This assay determines the affinity of a test compound by measuring its ability to compete with the binding of a radiolabeled ligand, [³H]-ouabain, to the Na+/K+-ATPase.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or human kidney)

-

[³H]-ouabain (specific activity ~20-40 Ci/mmol)

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4)

-

Digoxin diacetate (or other test compounds) at various concentrations

-

Unlabeled ouabain (for determining non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Enzyme Preparation: Thaw the purified Na+/K+-ATPase preparation on ice. Dilute the enzyme in binding buffer to a final concentration that yields sufficient signal-to-noise ratio (typically 5-20 µg of protein per well).

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: 50 µL of [³H]-ouabain (final concentration ~1-5 nM), 50 µL of binding buffer, and 100 µL of diluted enzyme.

-

Non-specific Binding: 50 µL of [³H]-ouabain, 50 µL of unlabeled ouabain (final concentration ~1-10 µM), and 100 µL of diluted enzyme.

-

Competition: 50 µL of [³H]-ouabain, 50 µL of Digoxin diacetate at various concentrations (e.g., 0.1 nM to 100 µM), and 100 µL of diluted enzyme.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours. Measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_D), where [L] is the concentration of [³H]-ouabain and K_D is the dissociation constant of [³H]-ouabain for the Na+/K+-ATPase.

-

Na+/K+-ATPase Activity Assay (Inorganic Phosphate Detection)

This assay measures the enzymatic activity of the Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. Inhibition of this activity by a test compound can be determined.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂

-

ATP solution (10 mM)

-

Digoxin diacetate (or other test compounds) at various concentrations

-

Ouabain (as a positive control for inhibition)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Phosphate standard solution (for generating a standard curve)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme in assay buffer to a suitable concentration.

-

Assay Setup: In a 96-well plate, prepare the following reactions in triplicate:

-

Total ATPase Activity: 50 µL of diluted enzyme and 50 µL of assay buffer.

-

Ouabain-insensitive Activity: 50 µL of diluted enzyme and 50 µL of ouabain solution (final concentration ~1 mM).

-

Inhibition by Test Compound: 50 µL of diluted enzyme and 50 µL of Digoxin diacetate at various concentrations.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiation of Reaction: Start the reaction by adding 10 µL of ATP solution to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.

-

Termination of Reaction: Stop the reaction by adding 50 µL of the phosphate detection reagent.

-

Color Development: Allow the color to develop for 15-20 minutes at room temperature.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

-

Data Analysis:

-

Generate a phosphate standard curve by plotting the absorbance of the phosphate standards against their known concentrations.

-

Determine the amount of Pi released in each well by interpolating from the standard curve.

-

Calculate the Na+/K+-ATPase specific activity by subtracting the ouabain-insensitive activity from the total ATPase activity.

-

Determine the percentage of inhibition by the test compound at each concentration and calculate the IC₅₀ value.

-

Signaling Pathways and Visualizations

The interaction of Digoxin diacetate with the Na+/K+-ATPase not only inhibits its ion-pumping function but also activates complex intracellular signaling cascades. These pathways are initiated by conformational changes in the sodium pump upon ligand binding, leading to the recruitment and activation of various signaling proteins.

Overview of Digoxin-Induced Signaling

Binding of Digoxin to the Na+/K+-ATPase can lead to the activation of the non-receptor tyrosine kinase Src.[9][10] This event serves as a central node, initiating downstream signaling through pathways such as the PI3K/Akt and MAPK/ERK cascades.[4][11] These pathways are crucial regulators of cell survival, growth, and proliferation.

Caption: Overview of Digoxin-induced signaling pathways.

Experimental Workflow for Kinetic Analysis

The process of determining the binding kinetics of a compound like Digoxin diacetate involves a series of interconnected experimental steps, from sample preparation to data analysis.

Caption: Workflow for binding kinetics analysis.

Detailed Src-Mediated Signaling Cascade

Upon activation by the Digoxin-bound sodium pump, Src kinase phosphorylates and activates multiple downstream effectors. This leads to the activation of the PI3K/Akt pathway, which promotes cell survival by inhibiting pro-apoptotic proteins, and the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

Caption: Src-mediated signaling cascade activation.

Conclusion

The study of the binding kinetics of Digoxin diacetate to the Na+/K+-ATPase is crucial for understanding its pharmacological profile and for the development of novel therapeutics. The experimental protocols provided in this guide offer a robust framework for characterizing these interactions. Furthermore, the elucidation of the downstream signaling pathways highlights the dual role of the sodium pump as both an ion transporter and a signal transducer. Future research should focus on obtaining precise kinetic constants for Digoxin diacetate and further exploring the nuances of the signaling cascades it initiates in different cell types.

References

- 1. droracle.ai [droracle.ai]

- 2. researchgate.net [researchgate.net]

- 3. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Factors that influence the Na/K-ATPase signaling and function [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Digoxin Derivatives with Enhanced Selectivity for the α2 Isoform of Na,K-ATPase: EFFECTS ON INTRAOCULAR PRESSURE IN RABBITS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mybiosource.com [mybiosource.com]

- 8. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of c-SRC underlies the differential effects of ouabain and digoxin on Ca2+ signaling in arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Src mediates extracellular signal-regulated kinase 1/2 activation and autophagic cell death induced by cardiac glycosides in human non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

A Technical Guide to Digoxin as a Potential Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research into digoxin, a cardiac glycoside, as a potential therapeutic agent for cancer. It consolidates findings on its mechanism of action, summarizes quantitative data from preclinical studies, and details common experimental protocols.

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been used for over two centuries to treat heart conditions such as congestive heart failure and atrial arrhythmias.[1][2] In recent years, drug repositioning efforts have identified digoxin and other cardiac glycosides as promising candidates for cancer therapy.[1][3][4] A growing body of preclinical and epidemiological evidence suggests that digoxin can inhibit the growth of various cancer cells, induce cell death, and potentially reduce the risk of metastasis.[1][5][6] This guide explores the molecular mechanisms, experimental data, and methodologies underpinning the anti-cancer potential of digoxin.

Core Mechanism of Action and Signaling Pathways

The primary molecular target of digoxin is the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[1][7][8] In many cancer cells, this pump is overexpressed, making it a viable therapeutic target.[9] Digoxin's inhibition of Na+/K+-ATPase triggers a cascade of intracellular events that collectively contribute to its anti-cancer effects.

Key downstream effects include:

-

Ion Imbalance: Inhibition of the pump leads to an increase in intracellular sodium (Na+) and a decrease in intracellular potassium (K+). This disrupts the Na+/Ca2+ exchanger, resulting in an influx of intracellular calcium (Ca2+).[8][10][11]

-

Induction of Apoptosis: Elevated intracellular Ca2+ levels can trigger the mitochondria-mediated apoptosis pathway.[8][12]

-

Signaling Pathway Modulation: Digoxin has been shown to interfere with several critical pro-survival and pro-proliferative signaling pathways, including PI3K/Akt/mTOR and NF-κB.[10][12][13][14]

-

Inhibition of DNA Damage Repair: Recent studies indicate that digoxin can increase DNA damage by promoting the generation of reactive oxygen species (ROS) and inhibiting both double-strand and single-strand break repair mechanisms.[9]

-

Disruption of Cell Adhesion: By altering ion balance, digoxin can weaken the cell-cell adhesion within clusters of circulating tumor cells (CTCs), potentially reducing their metastatic potential.[2][11][15][16][17]

Preclinical Efficacy: In Vitro Studies

Digoxin has demonstrated significant anti-cancer activity across a wide range of human cancer cell lines. Its effects include inhibition of proliferation, induction of apoptosis and autophagy, and reduction of metastatic potential.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of digoxin in various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |

| A549 | Non-Small Cell Lung | 0.10 | 24 | [9] |

| H1299 | Non-Small Cell Lung | 0.12 | 24 | [9] |

| SKOV-3 | Ovarian | >0.1 (Inhibits at >10⁻⁷ M) | 24-48 | [18] |

| HeLa | Cervical | Not specified; effective at 4 µM | 6-48 | [6] |

| TK-10 | Renal Adenocarcinoma | 0.003 - 0.033 | Not Specified | [19] |

Note: IC50 values can vary based on the specific assay conditions and cell line characteristics.

Preclinical Efficacy: In Vivo Studies

Animal models, particularly xenografts in mice, have been used to evaluate the in vivo anti-tumor efficacy of digoxin. These studies provide crucial data on the drug's ability to inhibit tumor growth in a living system.

Quantitative Data: Tumor Growth Inhibition

| Animal Model | Cancer Type / Cell Line | Treatment Details | Tumor Growth Inhibition | Citation |

| Mice | Human Neuroblastoma (SH-SY5Y) | Not Specified | 44% reduction (p=0.008) | [5][20] |

| Mice | Murine Neuroblastoma (Neuro-2a) | Not Specified | 19% reduction (p=0.007) | [5][20] |

| Zebrafish Xenograft | Non-Small Cell Lung (A549) | Not Specified | Potent inhibition | [9] |

| Nude Mouse Xenograft | Non-Small Cell Lung (A549) | Co-treatment with Adriamycin | Enhanced antitumor efficacy | [9] |

Clinical Research: Targeting Metastasis

While large-scale clinical trials for digoxin as a primary cancer treatment are limited, a notable proof-of-concept trial has explored its use in reducing metastasis.

The DICCT Trial (Digoxin Induced Dissolution of CTC Clusters)

A prospective, first-in-human trial investigated the effect of digoxin on circulating tumor cell (CTC) clusters in patients with metastatic breast cancer.[21] CTC clusters are significantly more metastatic than single CTCs.[11][15]

-

Finding: In nine patients treated with a standard maintenance dose of digoxin, there was a statistically significant mean reduction of 2.2 cells per CTC cluster.[11][17][21]

-

Implication: This suggests that digoxin can partially dissolve these highly metastatic clusters, potentially reducing the risk of new metastases forming.[2][11][16] The treatment was well-tolerated with no related adverse events.[21]

Experimental Protocols

This section provides generalized methodologies for key experiments commonly cited in digoxin anti-cancer research.

General Experimental Workflow

Protocol 1: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., A549, H1299) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

-

Treatment: Treat the cells with various concentrations of digoxin (and a vehicle control) for a specified duration (e.g., 24, 48 hours).[9][18]

-

MTT Addition: Add MTT (3-(4, 5-dimethyl-2-thiazolyl)-2, 5-diphenyl-2-H-tetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 2: DNA Damage (Comet Assay)

The comet assay (single-cell gel electrophoresis) is used to detect DNA damage at the level of individual cells.

-

Cell Treatment: Treat cells with digoxin for the desired time to induce potential DNA damage.[9]

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis buffer (containing high salt and detergents) to break down the cell membrane and nuclear envelope, leaving behind the DNA-protein complex (nucleoid).

-

Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer. Apply an electric field. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

-

Staining & Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize using a fluorescence microscope.

-

Analysis: Quantify the amount of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.

Protocol 3: In Vivo Xenograft Tumor Model

This model assesses the effect of a drug on tumor growth in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SH-SY5Y neuroblastoma cells) into the flank of immunocompromised mice (e.g., nude mice).[5][9]

-

Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).

-

Randomization & Treatment: Randomize the mice into a control group (vehicle) and a treatment group (digoxin). Administer the treatment systemically (e.g., via intraperitoneal injection) according to a predetermined schedule and dosage.[5]

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days) throughout the study. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Conclude the experiment when tumors in the control group reach a predetermined maximum size. Euthanize the animals, and excise and weigh the tumors.

-

Analysis: Compare the average tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition.[5]

Conclusion and Future Directions

The research to date strongly supports the potential of digoxin as an anti-cancer agent, acting through a multi-faceted mechanism centered on the inhibition of the Na+/K+-ATPase pump. It demonstrates efficacy in vitro across numerous cell lines and in vivo in animal models.[5][7][9] Furthermore, its ability to disrupt metastatic cell clusters at clinically relevant doses presents a promising avenue for adjuvant therapy.[11][21]

Future research should focus on:

-

Conducting larger, randomized clinical trials to validate the findings on CTCs and assess impacts on patient survival and disease progression.

-

Investigating synergistic effects when combined with standard chemotherapy and targeted agents.[9]

-

Developing novel cardiac glycoside analogs with an improved therapeutic index, maximizing anti-cancer activity while minimizing cardiotoxicity.[8]

-

Identifying biomarkers to predict which cancer types and patients are most likely to respond to digoxin therapy.[1]

References

- 1. Anticancer and Immunogenic Properties of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. futura-sciences.com [futura-sciences.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Cardiac Glycosides as Novel Cancer Therapeutic Agents [triggered.edina.clockss.org]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. brieflands.com [brieflands.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardiac glycosides in cancer therapy: from preclinical investigations towards clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heart drug dissolves breast cancer cell clusters in the blood - Futurity [futurity.org]

- 12. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Association Between Digoxin Use and Cancer Incidence: A Propensity Score-Matched Cohort Study With Competing Risk Analysis [frontiersin.org]

- 14. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Digoxin and Circulating Tumor Cells: A New Pathway to Slow Metastasis | OrganiClinic [organiclinic.com]

- 16. biocompare.com [biocompare.com]

- 17. Cardiac Medication Digoxin Off Label Reduces Risk Of Breast Cancer Metastases | Science 2.0 [science20.com]

- 18. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. Digoxin for reduction of circulating tumor cell cluster size in metastatic breast cancer: a proof-of-concept trial - PMC [pmc.ncbi.nlm.nih.gov]

The Heart of the Matter: A Technical Guide to the Molecular Structure and Activity of Cardiac Glycosides

For Researchers, Scientists, and Drug Development Professionals

Cardiac glycosides, a class of naturally derived steroid-like compounds, have a long and complex history in medicine. Renowned for their potent effects on cardiac muscle, they have been a cornerstone in the treatment of heart failure for centuries. However, their narrow therapeutic index and potential for toxicity have always presented clinical challenges. In recent years, a resurgence of interest in these molecules has been driven by the discovery of their diverse biological activities, including potent anticancer effects. This guide provides an in-depth exploration of the critical relationship between the molecular structure of cardiac glycosides and their biological activity, offering a valuable resource for researchers and drug development professionals seeking to harness their therapeutic potential.

Core Molecular Structure: A Tripartite Pharmacophore

The biological activity of cardiac glycosides is intrinsically linked to their unique three-part structure: a steroid nucleus, a lactone ring at the C17 position, and a sugar moiety at the C3 position. Variations in each of these components significantly influence the potency, pharmacokinetics, and pharmacodynamics of the individual compounds.

-

The Steroid Nucleus: The steroid core consists of four fused rings (A, B, C, and D). The specific stereochemistry of these ring junctions is crucial for activity. A cis-fusion between the A and B rings and a cis-fusion between the C and D rings are characteristic features that create a distinctive "U" shape, which is essential for binding to their primary biological target.

-

The Lactone Ring: Attached at the C17 position of the steroid nucleus, the lactone ring is a critical determinant of cardiotonic activity. There are two main classes of cardiac glycosides based on the type of lactone ring:

-

Cardenolides: Possess an unsaturated five-membered butyrolactone ring. This is the more common type, found in plants like Digitalis purpurea (foxglove).

-

Bufadienolides: Feature a doubly unsaturated six-membered pyrone ring. These are typically found in the venom of toads of the Bufo genus. Saturation of the lactone ring dramatically reduces the biological activity of these compounds.

-

-

The Sugar Moiety (Glycone): The sugar or chain of sugars attached at the C3 position of the steroid nucleus significantly impacts the pharmacokinetic properties of the molecule, including its solubility, absorption, and distribution. While the aglycone (the steroid and lactone ring without the sugar) is the primary pharmacophore, the glycone moiety modulates its potency and can influence its binding affinity to the target receptor.

Mechanism of Action: Inhibition of the Na+/K+-ATPase Pump

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. By binding to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase, cardiac glycosides inhibit its pumping function. This inhibition leads to a cascade of downstream events that underpin both their therapeutic and toxic effects.

The binding of a cardiac glycoside to the Na+/K+-ATPase stabilizes the enzyme in an E2-P transition state, preventing the release of phosphate and the subsequent conformational changes required for ion transport. This leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), causing it to reverse its direction of transport and pump calcium ions into the cell. The resulting increase in intracellular calcium concentration is the primary mechanism behind the positive inotropic (increased contractility) effect of cardiac glycosides on heart muscle.

Preliminary Toxicity Screening of Digoxin Diacetate in Cell Lines

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the treatment of heart failure and certain arrhythmias for centuries.[1][2] Its derivatives, such as Digoxin diacetate, are also of significant interest. Beyond their cardiotonic effects, emerging evidence has highlighted the potent anti-cancer properties of cardiac glycosides, prompting investigations into their use in oncology.[3][4][5] These compounds have been shown to inhibit cell proliferation, induce apoptosis, and suppress tumor growth across various cancer cell lines.[6][7][8]

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[2][9] This inhibition triggers a cascade of intracellular events that ultimately lead to cytotoxicity in rapidly proliferating cells.

This technical guide provides a comprehensive overview of the preliminary in vitro toxicity screening of Digoxin and its derivatives. It summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathways and workflows involved in the assessment of its cytotoxic effects.

Core Mechanism of Cytotoxicity

The cytotoxic effects of Digoxin are initiated by its high-affinity binding to the potassium-binding site of the Na+/K+-ATPase pump on the cell membrane.[1] This interaction sets off a well-defined sequence of events:

-

Inhibition of Na+/K+-ATPase: Digoxin's binding blocks the pump's function, preventing the extrusion of 3 Na+ ions in exchange for 2 K+ ions.[2]

-

Increased Intracellular Sodium [Na+]i: The inhibition leads to an accumulation of sodium ions inside the cell.[9]

-

Altered Na+/Ca2+ Exchanger (NCX) Activity: The elevated intracellular sodium reduces the electrochemical gradient necessary for the NCX to pump calcium (Ca2+) out of the cell.[2]

-

Increased Intracellular Calcium [Ca2+]i: The reduced export of Ca2+ leads to its accumulation in the cytoplasm.[2][4]

This surge in intracellular Ca2+ is a critical stress signal that can trigger various downstream pathways, including those leading to apoptosis (programmed cell death) and cell cycle arrest, which are particularly effective against cancer cells.[4]

Quantitative Toxicity Data

The cytotoxic potential of Digoxin is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell viability or proliferation by 50%.[10][11] The IC50 value is a crucial metric for comparing the potency of a compound across different cell lines.[10]

Below is a summary of reported IC50 values for Digoxin in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Assay | Reference |

| A549 | Non-Small Cell Lung Cancer | 0.10 | 24 hours | MTT | [8] |

| H1299 | Non-Small Cell Lung Cancer | 0.12 | 24 hours | MTT | [8] |

| SKOV-3 | Ovarian Cancer | 0.25 | Not Specified | MTT | [7] |

In addition to proliferation assays, cytotoxicity can be measured by assessing membrane integrity via lactate dehydrogenase (LDH) release.

| Cell Line | Cancer Type | Treatment | Result | Exposure Time | Assay | Reference |